N1-(5-fluoropyridin-2-yl)ethane-1,2-diamine
Description
N1-(5-Fluoropyridin-2-yl)ethane-1,2-diamine is an aliphatic diamine derivative featuring a pyridine ring substituted with a fluorine atom at the 5-position and an ethylenediamine chain at the 2-position. Pyridine-based diamines are widely studied for their applications in coordination chemistry (e.g., forming metal complexes) , medicinal chemistry (e.g., antimalarial and antiviral agents) , and materials science (e.g., corrosion inhibitors) . The fluorine substituent likely enhances electronegativity and metabolic stability compared to non-fluorinated analogs .
Properties
IUPAC Name |
N'-(5-fluoropyridin-2-yl)ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10FN3/c8-6-1-2-7(11-5-6)10-4-3-9/h1-2,5H,3-4,9H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIRRQGCKFXHKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)NCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1248262-01-2 | |
| Record name | N1-(5-fluoropyridin-2-yl)ethane-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of N1-(5-fluoropyridin-2-yl)ethane-1,2-diamine typically involves the reaction of 5-fluoropyridine with ethane-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
N1-(5-fluoropyridin-2-yl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N1-(5-fluoropyridin-2-yl)ethane-1,2-diamine is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(5-fluoropyridin-2-yl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoropyridine moiety can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. Pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Key Observations :
- Fluorine vs.
- Trifluoromethyl (CF3) : Introduces strong electron-withdrawing effects and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
Spectroscopic Characterization
NMR Data Comparison
- N1-(Pyridin-2-yl)ethane-1,2-diamine :
- N1-(3-Chlorobenzyl)ethane-1,2-diamine analogs :
- Fluorinated Analogs :
IR and Mass Spectrometry
Coordination Chemistry
- Metal Complex Formation : Ethylenediamine chains in analogs like N1-(pyridin-2-yl)ethane-1,2-diamine form stable complexes with Co(III), Ir(III), and other transition metals, useful in catalysis and materials science .
- Fluorine Impact : Fluorine’s electron-withdrawing nature may modulate the Lewis acidity of metal centers, altering catalytic activity .
Materials Science
- Schiff Base Ligands : Derivatives such as N1-((1H-pyrrol-2-yl)methylene)ethane-1,2-diamine form thermally stable ligands for Co(III) complexes, applicable in photovoltaics or sensors .
Biological Activity
N1-(5-fluoropyridin-2-yl)ethane-1,2-diamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a fluorinated pyridine ring and an ethylene diamine moiety. The fluorine atom enhances its lipophilicity and electron-withdrawing properties, which can significantly influence its biological interactions.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to modulation of enzyme activity. This interaction can affect various metabolic pathways and signal transduction processes .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibitory effects. The fluorinated pyridine moiety is believed to enhance its binding affinity to bacterial enzymes, thereby disrupting their function.
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory potential. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, which are key mediators in inflammatory responses. This effect could be beneficial in treating conditions characterized by chronic inflammation .
Enzyme Inhibition
This compound has shown promise as an inhibitor of histone deacetylases (HDACs). In vitro studies have demonstrated that it can modulate HDAC activity, which is crucial for regulating gene expression and cellular processes such as differentiation and apoptosis .
Data Table: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Significant inhibition against various bacteria | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |
| Enzyme Inhibition | Modulation of HDAC activity |
Case Study 1: Antimicrobial Activity
In a study evaluating the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus, the compound exhibited an MIC (minimum inhibitory concentration) value significantly lower than that of standard antibiotics. This suggests a potential role in developing new antimicrobial agents.
Case Study 2: HDAC Inhibition
A comparative analysis of this compound with other known HDAC inhibitors revealed that it possesses comparable potency. The IC50 values obtained from cell line assays indicated effective inhibition at micromolar concentrations, supporting its potential therapeutic applications in cancer treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
